2-溴-6-氟-3-甲基吡啶

描述

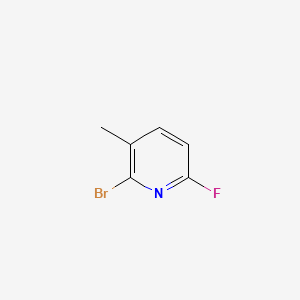

“2-Bromo-6-fluoro-3-methylpyridine” is a chemical compound with the empirical formula C6H5BrFN . It is a solid substance and is used in early discovery research .

Synthesis Analysis

The synthesis of similar compounds has been reported in various methods. For instance, “2-Fluoro-3-methylpyridine”, also known as “2-fluoro-3-picoline”, can be prepared by reacting “2-amino-3-methylpyridine” and "40% fluoroboric acid" . Another compound, “2-Bromo-6-methylpyridine”, is formed when “2-chloro-6-methylpyridine” is heated with "bromotrimethylsilane" .Molecular Structure Analysis

The molecular weight of “2-Bromo-6-fluoro-3-methylpyridine” is 190.01 . The SMILES string representation of the molecule is "Cc1nc(Br)ccc1F" .Physical And Chemical Properties Analysis

“2-Bromo-6-fluoro-3-methylpyridine” is a solid substance . The InChI key for the compound is "QVTPYAAQRJLAMZ-UHFFFAOYSA-N" .科学研究应用

Organic Synthesis

Scientific Field

Chemistry - Organic Synthesis Application Summary: 2-Bromo-6-fluoro-3-methylpyridine is utilized as a building block in the synthesis of complex organic molecules. Its reactivity allows for the introduction of fluorine and bromine atoms into various chemical structures, which is particularly valuable in the development of pharmaceuticals and agrochemicals due to the unique properties these halogens confer.

Methods of Application

The compound is often used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. It can act as an electrophile where the bromine atom is displaced by a nucleophile or as a component in the formation of biaryl structures when reacted with boronic acids or esters.

Results and Outcomes

The use of 2-Bromo-6-fluoro-3-methylpyridine in synthesis often results in high yields of the desired products. For example, its application in p38α mitogen-activated protein kinase inhibitors has shown yields up to 29.4% over seven linear steps .

Pharmaceuticals

Scientific Field

Medicinal Chemistry Application Summary: In pharmaceutical research, 2-Bromo-6-fluoro-3-methylpyridine serves as a precursor for the synthesis of various drugs. The presence of fluorine is known to enhance the biological activity and metabolic stability of pharmaceuticals.

Methods of Application

It is used to synthesize intermediates that are further modified to create active pharmaceutical ingredients (APIs). The bromine atom is a common site for further reactions, such as nucleophilic substitution or palladium-catalyzed coupling reactions.

Results and Outcomes

The compound has been instrumental in the development of kinase inhibitors, which are a class of drugs that can treat diseases like cancer and inflammatory disorders. Specific inhibitors that target p38α MAP kinase have been synthesized using this compound as a key intermediate .

Agrochemicals

Scientific Field

Agricultural Chemistry Application Summary: 2-Bromo-6-fluoro-3-methylpyridine is used in the development of agrochemicals, where the introduction of fluorine atoms can result in compounds with improved efficacy and selectivity.

Methods of Application

Similar to pharmaceutical applications, it is used to create intermediates that are further processed to produce active ingredients in pesticides and herbicides.

Results and Outcomes

The use of fluorinated pyridines has led to the creation of agrochemicals with enhanced properties, such as increased potency, better absorption, and longer duration of action .

Dyestuff Field

Scientific Field

Color Chemistry Application Summary: In the dyestuff industry, halogenated pyridines like 2-Bromo-6-fluoro-3-methylpyridine are valuable for synthesizing complex dye molecules that exhibit desirable colorfastness and brightness.

Methods of Application

The compound can undergo various organic reactions to attach chromophores or auxochromes to the pyridine ring, altering the wavelength of light absorbed and thus the color of the dye.

Results and Outcomes

The introduction of halogens, particularly fluorine, can shift the absorption spectrum of dyes, allowing for the fine-tuning of color properties for specific applications .

Materials Science

Scientific Field

Materials Chemistry Application Summary: 2-Bromo-6-fluoro-3-methylpyridine is also used in materials science to develop novel materials with specific electronic or photonic properties.

Methods of Application

It can be incorporated into polymers or small molecules that form part of electronic devices, such as organic light-emitting diodes (OLEDs) or solar cells.

Results and Outcomes

The incorporation of fluorinated pyridines into materials has been shown to affect the electronic characteristics, such as charge transport and energy levels, which are crucial for the efficiency of electronic devices .

Chemical Research

Scientific Field

Chemical Research and Development Application Summary: This compound is extensively used in chemical research to explore new synthetic pathways and reaction mechanisms.

Methods of Application

It serves as a reagent in fundamental research to study halogen bonding, reactivity patterns, and the development of new catalytic systems.

Results and Outcomes

Research with 2-Bromo-6-fluoro-3-methylpyridine has expanded the understanding of halogen chemistry and has led to the discovery of new synthetic methods that are now widely used in various fields of chemistry .

This analysis showcases the versatility of 2-Bromo-6-fluoro-3-methylpyridine in scientific research, highlighting its pivotal role in advancing multiple fields through its unique chemical properties and applications. Each application leverages the compound’s reactivity to achieve significant outcomes that contribute to the development of new products and technologies.

, making it a valuable tool in the diagnosis and research of diseases. -fluoride under suitable conditions. This process often requires a catalyst and is performed in a radiochemistry laboratory equipped with a cyclotron. -labeled compounds are used as tracers in PET scans to visualize and measure biological processes in the body, aiding in the diagnosis of conditions such as cancer and neurological disorders.Catalysis Research

Scientific Field

Catalysis Application Summary: 2-Bromo-6-fluoro-3-methylpyridine is explored as a ligand in catalytic systems due to its ability to stabilize transition metal complexes, which are central to many catalytic reactions.

Methods of Application

The compound is used to synthesize ligands for transition metals, which then form complexes that catalyze various chemical reactions, including cross-coupling and oxidation reactions.

Results and Outcomes

The development of these catalytic systems has led to more efficient and selective chemical transformations, which are beneficial for industrial-scale chemical production .

Environmental Chemistry

Scientific Field

Environmental Science Application Summary: The reactivity of halogenated pyridines, including 2-Bromo-6-fluoro-3-methylpyridine, is studied for their potential environmental impact, particularly in the degradation of pollutants.

Methods of Application

Research involves studying the breakdown products of this compound when exposed to various environmental conditions, such as UV light or microbial action.

Results and Outcomes

Understanding the degradation pathways helps in assessing the environmental risk and designing safer chemicals with minimal ecological footprint .

Nanotechnology

Scientific Field

Nanoscience Application Summary: In nanotechnology, 2-Bromo-6-fluoro-3-methylpyridine is used to modify the surface properties of nanoparticles, which can be applied in drug delivery systems, sensors, or catalysis.

Methods of Application

The compound can be grafted onto the surface of nanoparticles to alter their interaction with biological systems or to enhance their stability and dispersibility in various solvents.

Results and Outcomes

Such functionalization has been shown to improve the targeting and efficacy of nanoparticles used in biomedical applications .

Analytical Chemistry

Scientific Field

Analytical Methods Application Summary: 2-Bromo-6-fluoro-3-methylpyridine is used as a standard or reagent in analytical techniques to quantify or detect the presence of other substances.

Methods of Application

It can be used in chromatography as a reference compound due to its distinct retention time and in spectroscopy for its unique absorbance or emission properties.

Results and Outcomes

The compound aids in the accurate determination of analytes in complex mixtures, which is crucial for quality control and research in various industries .

Biochemistry

Scientific Field

Biochemical Research Application Summary: The biochemical interactions of 2-Bromo-6-fluoro-3-methylpyridine with enzymes and receptors are studied to understand its potential therapeutic effects or toxicological profile.

Methods of Application

Studies involve incubating the compound with biological systems and monitoring its effects on enzymatic activity or receptor binding.

Results and Outcomes

Such research provides insights into the molecular basis of its action and helps in the design of safer and more effective drugs and chemicals .

安全和危害

属性

IUPAC Name |

2-bromo-6-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTPYAAQRJLAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720904 | |

| Record name | 2-Bromo-6-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluoro-3-methylpyridine | |

CAS RN |

1211536-01-4 | |

| Record name | 2-Bromo-6-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。